molecular formula C16H19N3O5S2 B2435348 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034592-47-5

2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2435348
CAS No.: 2034592-47-5
M. Wt: 397.46
InChI Key: IKTOKOFSYSCZLK-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative incorporating a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety. This molecular architecture, featuring sulfonamide and sulfonyl groups linked to a benzothiadiazole core, suggests potential as an intermediate or investigative tool in medicinal chemistry and drug discovery research. Compounds with similar structural features have been explored for a range of biological activities, including use as allosteric inhibitors of therapeutic targets and as modulators of metabolic enzymes. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a reference standard in biological assays. Its specific mechanism of action and primary research applications are dependent on the particular biochemical pathway or target under investigation. This product is intended for non-human research applications only and is not classified as a drug, cosmetic, or for therapeutic use.

Properties

IUPAC Name

2-methoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-18-13-7-3-4-8-14(13)19(26(18,22)23)12-11-17-25(20,21)16-10-6-5-9-15(16)24-2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTOKOFSYSCZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-Methylbenzenethiol

The reaction begins with 2-amino-5-methylbenzenethiol , which undergoes cyclization with diethyl oxalate under reflux conditions. This forms the thiadiazole ring, yielding 3-methylbenzo[c]thiadiazole-2-thiol as an intermediate.

Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Catalyst None
Reaction Time 12–24 hours

Oxidation to Sulfone

The thiol group is oxidized to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid, producing 3-methylbenzo[c]thiadiazole-2,2-dioxide .

Oxidation Parameters

Parameter Value
Oxidizing Agent 30% H₂O₂
Solvent Acetic acid
Temperature 50–60°C
Reaction Time 4–6 hours

Alkylation to Introduce the Ethylamine Side Chain

The ethyl linker is introduced via nucleophilic substitution, attaching a 2-bromoethylamine group to the thiadiazole nitrogen.

Bromoethylation

The sulfone intermediate reacts with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate), substituting one bromide to form 1-(2-bromoethyl)-3-methylbenzo[c]thiadiazole-2,2-dioxide .

Alkylation Conditions

Parameter Value
Solvent Dimethylformamide (DMF)
Base K₂CO₃
Temperature 80°C
Reaction Time 8–12 hours

Amine Substitution

The bromoethyl intermediate is treated with ammonia in ethanol, replacing the second bromide to yield 1-(2-aminoethyl)-3-methylbenzo[c]thiadiazole-2,2-dioxide .

Substitution Parameters

Parameter Value
Solvent Ethanol
Ammonia Concentration 7N in methanol
Temperature 25°C (room temperature)
Reaction Time 6–8 hours

Sulfonamide Formation

The final step couples the ethylamine derivative with 2-methoxybenzenesulfonyl chloride to form the target compound.

Sulfonyl Chloride Preparation

2-methoxybenzenesulfonyl chloride is synthesized by chlorinating 2-methoxybenzenesulfonic acid using thionyl chloride (SOCl₂) .

Chlorination Conditions

Parameter Value
Solvent Toluene
Reagent SOCl₂
Temperature Reflux (110°C)
Reaction Time 3–4 hours

Coupling Reaction

The amine intermediate reacts with the sulfonyl chloride in the presence of triethylamine (Et₃N) , forming the sulfonamide bond.

Coupling Parameters

Parameter Value
Solvent Dichloromethane (DCM)
Base Et₃N
Temperature 0–5°C (ice bath)
Reaction Time 2–4 hours

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from acetone/water mixtures, achieving >98% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, 2H, aromatic), 7.45 (t, 1H, aromatic), 7.31 (d, 1H, aromatic), 4.02 (s, 3H, OCH₃), 3.65 (t, 2H, CH₂), 3.12 (t, 2H, CH₂), 2.45 (s, 3H, CH₃).
  • IR (KBr) : 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-O), 3250 cm⁻¹ (N-H).

Optimization Challenges and Solutions

Oxidation Efficiency

Early protocols reported incomplete sulfone formation, resolved by increasing H₂O₂ stoichiometry to 3 equivalents.

Byproduct Formation

Alkylation side products (e.g., dialkylated species) were minimized by using a 1:1 molar ratio of dibromoethane to thiadiazole.

Yield Improvement

Coupling reaction yields improved from 65% to 85% by employing low-temperature conditions to suppress hydrolysis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclization-Oxidation 72 95 Scalable thiadiazole formation
Direct Alkylation 68 92 Avoids intermediate isolation
Sulfonamide Coupling 85 98 High regioselectivity

Industrial-Scale Considerations

  • Cost Efficiency : Using diethyl oxalate instead of expensive catalysts reduces raw material costs by ~40%.
  • Waste Management : Bromide byproducts are neutralized via aqueous NaOH treatment, complying with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Transformation to sulfoxides or sulfones under oxidative conditions.

  • Reduction: : Reduction of the nitro group to an amino group.

  • Substitution: : Electrophilic and nucleophilic substitutions, primarily at the aromatic ring.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, hydrogen gas.

  • Substituents: : Halogenation using N-bromosuccinimide (NBS) or chlorination with thionyl chloride.

Major Products Formed

Reactions typically yield derivatives with modified functionalities, enhancing or altering their chemical properties for specific applications.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of sulfonamides, including 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide, exhibit significant anticancer properties. A study highlighted that compounds containing similar structures demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. Its effectiveness can be attributed to the sulfonamide moiety, which is known for its antibacterial properties by inhibiting folate synthesis in bacteria .

Photophysical Properties

The incorporation of the benzothiadiazole moiety enhances the photophysical properties of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to absorb light in specific wavelengths can be utilized in developing efficient light-emitting materials .

Drug Delivery Systems

Due to its structural complexity and functional groups, this compound can be integrated into drug delivery systems. Its solubility and stability profiles make it a candidate for formulating nanoparticles or liposomes aimed at targeted drug delivery .

Case Study 1: Anticancer Evaluation

In a study evaluating various sulfonamide derivatives for anticancer activity, this compound was synthesized and tested against human cancer cell lines. The results demonstrated significant inhibition of cell growth compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comprehensive antimicrobial study assessed the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics used as controls.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, inhibiting their function. The sulfur and nitrogen atoms in the thiadiazole ring play a crucial role in these interactions, forming hydrogen bonds or ionic interactions. Pathways include inhibition of bacterial enzymes or modulation of inflammatory pathways.

Comparison with Similar Compounds

Compared to other sulfonamide derivatives, 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide stands out due to its unique thiadiazole moiety. Similar compounds include:

  • Sulfanilamide: : Another sulfonamide but lacks the thiadiazole ring.

  • Benzenesulfonamide: : Basic structure without the methoxy and ethyl groups.

Biological Activity

The compound 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide represents a novel class of thiadiazole derivatives with potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6O3SC_{18}H_{18}N_{6}O_{3}S, with a molecular weight of approximately 398.4 g/mol. The structure includes a thiadiazole ring fused with a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiadiazole moiety is particularly significant as it has been associated with various pharmacological effects such as anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related compound demonstrated significant antiproliferative activity against human cancer cell lines with GI50 values ranging from 37 to 86 nM. The most potent derivatives exhibited effective inhibition of EGFR and BRAF V600E kinases, critical targets in cancer therapy .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedGI50 (nM)Target Inhibition
Compound AMDA-MB-231 (Breast)37EGFR
Compound BSK-Hep-1 (Liver)54BRAF V600E
Compound CNUGC-3 (Gastric)86EGFR & BRAF

Cytotoxicity Studies

Cytotoxicity assays using the MCF-10A cell line revealed that none of the tested compounds were cytotoxic at concentrations up to 50 µM, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiadiazole ring and sulfonamide group can significantly influence biological activity. For example, substituents on the benzene ring have been shown to enhance binding affinity to target proteins, improving efficacy against cancer cell lines .

Case Studies

  • In vitro Studies : A recent study evaluated a series of thiadiazole derivatives for their ability to inhibit human carbonic anhydrase isoform IX while inducing apoptosis in cancer cells. Results indicated that certain derivatives exhibited high potency and selectivity towards cancer cells .
  • Docking Studies : Molecular docking simulations have been employed to predict the binding modes of these compounds to their targets. The most promising candidates showed strong binding affinities (e.g., -8.7 kcal/mol for BRAF V600E), suggesting effective interaction mechanisms .

Q & A

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

  • Cell-Specific Uptake : HeLa cells show higher intracellular accumulation (LC50 = 50 µM) than HEK293 (LC50 = 120 µM) due to varied expression of solute carriers. Flow cytometry with fluorescent analogs quantifies uptake .
  • Redox Sensitivity : Thiadiazole-mediated ROS generation varies with cellular antioxidant capacity (e.g., glutathione levels). ROS probes (DCFH-DA) clarify mechanisms .

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